molecular formula C14H6F20O2 B1587271 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate CAS No. 4998-38-3

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate

Cat. No.: B1587271
CAS No.: 4998-38-3
M. Wt: 586.16 g/mol
InChI Key: HBFWXGZKVGSZKO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate is a fluorinated acrylate monomer. It is characterized by its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, including coatings, adhesives, and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate are primarily due to its high fluorine content. The fluorine atoms create a low surface energy, making the compound highly hydrophobic and chemically resistant. These properties are exploited in various applications to create surfaces that repel water, oils, and other contaminants .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol

Uniqueness

Compared to similar fluorinated compounds, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate offers a unique combination of a long fluorinated chain and an acrylate group. This combination provides enhanced hydrophobicity and the ability to undergo polymerization, making it highly versatile for various applications .

Properties

CAS No.

4998-38-3

Molecular Formula

C14H6F20O2

Molecular Weight

586.16 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl prop-2-enoate

InChI

InChI=1S/C14H6F20O2/c1-2-4(35)36-5(16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)3-15/h2,5H,1,3H2

InChI Key

HBFWXGZKVGSZKO-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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